molecular formula C21H23BrN4O B2726475 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1206991-82-3

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

Cat. No. B2726475
CAS RN: 1206991-82-3
M. Wt: 427.346
InChI Key: XSNOMSXNFRJNPO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiproliferative/Cytotoxic Activity

Compounds similar to “5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide” have been screened in vitro for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues have shown activity that is better or comparable to that of cisplatin, a common chemotherapy drug .

Antifungal Activities

Indole phytoalexins, which are similar to the compound , exhibit a wide range of antifungal activities . This suggests potential applications in the development of new antifungal drugs.

Antibacterial Effect

Indole phytoalexins also demonstrate moderate antibacterial effects . This could indicate potential use in the creation of new antibacterial agents.

Antiprotozoal Activity

Research has shown that indole phytoalexins have antiprotozoal activity . This suggests that similar compounds could be used in the treatment of diseases caused by protozoa.

Anticancer and Antiproliferative Effects

Indole phytoalexins display anticancer and antiproliferative effects against human cancer cell lines . This indicates potential applications in cancer treatment.

Anti-aggregation Effect

The anti-aggregation effect of spirobrassinin, a compound similar to the one , has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future directions of imidazole and its derivatives could involve further exploration of its potential uses in various applications.

properties

IUPAC Name

5-bromo-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O/c1-26-19-5-3-2-4-18(19)25-20(26)15-8-6-14(7-9-15)11-24-21(27)16-10-17(22)13-23-12-16/h2-5,10,12-15H,6-9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOMSXNFRJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

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